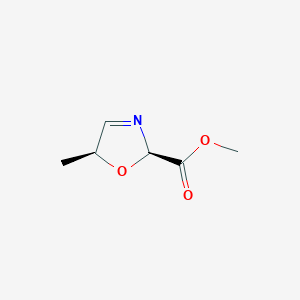
(2R,5S)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate is a chiral compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an α-amino acid ester with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and dihydrooxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
(2R,5S)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,5S)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-Methyl 5-methyl-2,5-dihydrooxazole-2-carboxylate: can be compared with other oxazole derivatives such as 2-methyl-5-ethylpyridine and 3(5)-substituted pyrazoles
Unique Features:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique stereochemistry and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing research in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl (2R,5S)-5-methyl-2,5-dihydro-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4-3-7-5(10-4)6(8)9-2/h3-5H,1-2H3/t4-,5+/m0/s1 |
InChI Key |
JQBMMTNESVYAPS-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C=N[C@H](O1)C(=O)OC |
Canonical SMILES |
CC1C=NC(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
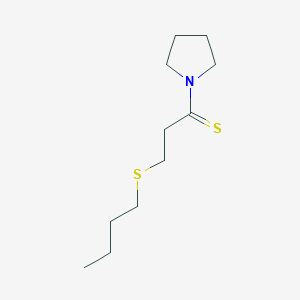

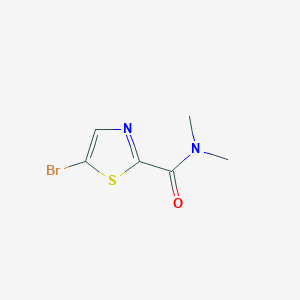



![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
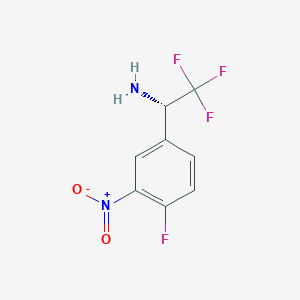

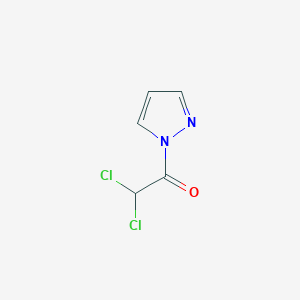

![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
